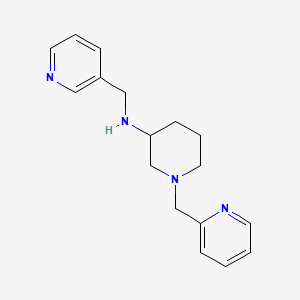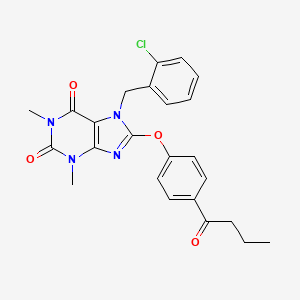![molecular formula C23H17N3O5 B6134035 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide](/img/structure/B6134035.png)
2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound is a member of the acrylamide family and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. In inflammatory cells, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, it has been found to inhibit the migration and invasion of cancer cells. In inflammatory cells, this compound has been found to inhibit the production of inflammatory mediators, leading to the reduction of inflammation. Furthermore, it has been found to inhibit the activation of immune cells, leading to the suppression of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide is its high purity and stability, making it suitable for various lab experiments. Additionally, it has been found to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, one of the limitations of this compound is its low solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide. One potential direction is the development of novel analogs with improved efficacy and specificity. Additionally, the study of the mechanism of action of this compound may lead to the identification of new targets for drug development. Furthermore, the application of this compound in the detection of biomolecules may lead to the development of new diagnostic tools.
Synthesemethoden
The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide involves the reaction of 4-hydroxyacetophenone with 4-nitrobenzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 4-bromoaniline and acrylonitrile to produce the final compound. This synthesis method has been found to be efficient and yields high purity products.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide has been extensively studied for its potential applications in medicine and biology. In medicine, this compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In biology, this compound has been used as a fluorescent probe for the detection of proteins and other biomolecules.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c24-14-18(23(28)25-19-5-9-21(27)10-6-19)13-16-3-11-22(12-4-16)31-15-17-1-7-20(8-2-17)26(29)30/h1-13,27H,15H2,(H,25,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOGBYAPUHFNFC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6133956.png)

![N-(2,5-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6133976.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)
![8-({[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6133989.png)
![3-(1,3-benzodioxol-5-yl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6133996.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6134001.png)
![N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6134005.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6134007.png)


![4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6134037.png)
![3-tert-butyl-5-{2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6134045.png)
![N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6134048.png)